molecular formula C19H29N3O3S B7550881 1-(benzenesulfonyl)-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide

1-(benzenesulfonyl)-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide

Cat. No. B7550881
M. Wt: 379.5 g/mol
InChI Key: PWMQPUNDHNTDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzenesulfonyl)-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidine derivative that has been shown to have an impact on various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide involves the inhibition of dopamine and serotonin transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in an enhancement of their neurotransmission. This compound has also been shown to have an impact on the release of glutamate and GABA, which are important neurotransmitters in the central nervous system.
Biochemical and Physiological Effects:
1-(benzenesulfonyl)-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide has been shown to have an impact on various biochemical and physiological processes. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to an enhancement of their neurotransmission. This compound has also been shown to have an impact on the release of glutamate and GABA, which are important neurotransmitters in the central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(benzenesulfonyl)-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide in lab experiments is its potential therapeutic applications in various fields of research. This compound has been shown to have an impact on the central nervous system, specifically on the dopamine and serotonin systems. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for the research of 1-(benzenesulfonyl)-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and depression. Another direction is to study its impact on other neurotransmitter systems in the central nervous system. Additionally, further research is needed to investigate its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of 1-(benzenesulfonyl)-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide involves the reaction of 1-(2-piperidin-1-ylethyl)piperidine-4-carboxamide with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

1-(benzenesulfonyl)-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have an impact on the central nervous system, specifically on the dopamine and serotonin systems. This compound has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and depression.

properties

IUPAC Name

1-(benzenesulfonyl)-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c23-19(20-11-16-21-12-5-2-6-13-21)17-9-14-22(15-10-17)26(24,25)18-7-3-1-4-8-18/h1,3-4,7-8,17H,2,5-6,9-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMQPUNDHNTDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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